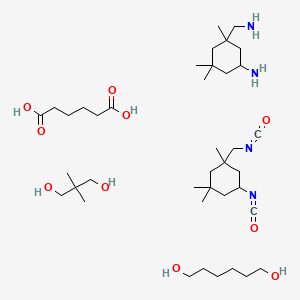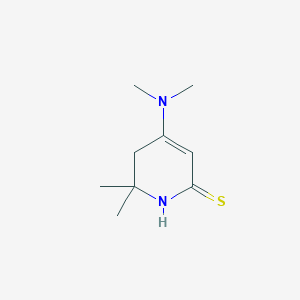![molecular formula C12H16O5 B14618307 1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one CAS No. 60237-54-9](/img/structure/B14618307.png)
1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one is an organic compound with a complex structure characterized by multiple methoxy and methoxymethoxy groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and methoxymethyl chloride.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Applications De Recherche Scientifique
1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or signal transduction, depending on its specific application.
Comparaison Avec Des Composés Similaires
1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone and (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Uniqueness: The presence of both methoxy and methoxymethoxy groups, along with the ethanone moiety, gives it distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
60237-54-9 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-[2,4-dimethoxy-6-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H16O5/c1-8(13)12-10(16-4)5-9(15-3)6-11(12)17-7-14-2/h5-6H,7H2,1-4H3 |
Clé InChI |
CTKXOQMNPLWSBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1OCOC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)

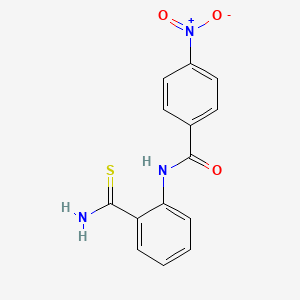
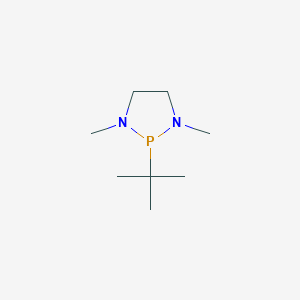
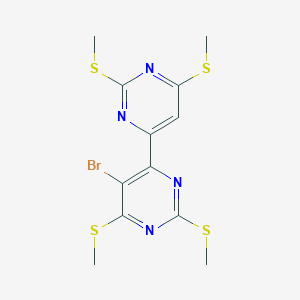
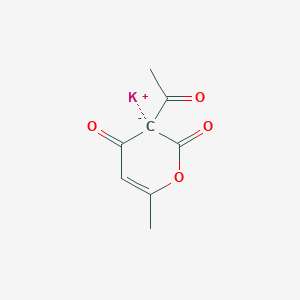
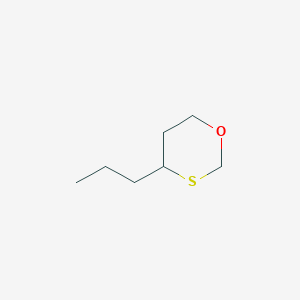
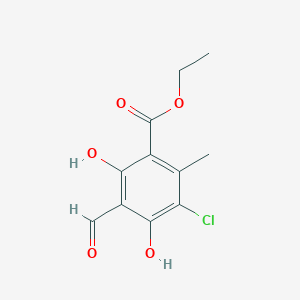
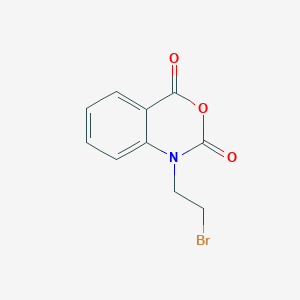
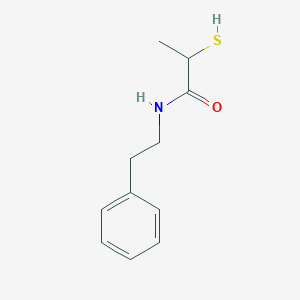
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
